4-Hydroxy-2-methyl- 1,1-dioxide-2H-thieno[2,3-e]-1,2-thiazine-3-carboxamide
Overview
Description
4-Hydroxy-2-methyl-1,1-dioxide-2H-thieno[2,3-e]-1,2-thiazine-3-carboxamide is a complex organic compound with a unique structure that includes a thieno-thiazine ring system
Biochemical Analysis
Biochemical Properties
4-Hydroxy-2-methyl-1,1-dioxothieno[2,3-e]thiazine-3-carboxamide plays a significant role in biochemical reactions. It interacts with various enzymes and proteins, influencing their activity. For instance, it has been shown to interact with cyclooxygenase enzymes, which are crucial in the inflammatory response. The compound inhibits these enzymes, thereby reducing the production of pro-inflammatory mediators . Additionally, it may interact with other biomolecules such as nuclear receptors, modulating gene expression and cellular responses.
Cellular Effects
The effects of 4-Hydroxy-2-methyl-1,1-dioxothieno[2,3-e]thiazine-3-carboxamide on cells are profound. It influences cell signaling pathways, particularly those involved in inflammation and pain. By inhibiting cyclooxygenase enzymes, the compound reduces the levels of prostaglandins, which are key mediators of inflammation and pain . This leads to decreased inflammation and pain perception in various cell types. Furthermore, the compound can affect gene expression, altering the transcription of genes involved in inflammatory responses and cellular metabolism.
Molecular Mechanism
At the molecular level, 4-Hydroxy-2-methyl-1,1-dioxothieno[2,3-e]thiazine-3-carboxamide exerts its effects primarily through enzyme inhibition. It binds to the active site of cyclooxygenase enzymes, preventing the conversion of arachidonic acid to prostaglandins . This inhibition is crucial for its anti-inflammatory and analgesic properties. Additionally, the compound may influence other molecular targets, such as nuclear receptors, leading to changes in gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Hydroxy-2-methyl-1,1-dioxothieno[2,3-e]thiazine-3-carboxamide change over time. The compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as high temperatures or extreme pH levels . Long-term studies have shown that the compound maintains its anti-inflammatory and analgesic effects over time, although its potency may decrease slightly due to degradation.
Dosage Effects in Animal Models
The effects of 4-Hydroxy-2-methyl-1,1-dioxothieno[2,3-e]thiazine-3-carboxamide vary with dosage in animal models. At low doses, the compound effectively reduces inflammation and pain without significant adverse effects . At higher doses, it may cause toxicity, including gastrointestinal irritation and renal impairment. These adverse effects are likely due to the inhibition of cyclooxygenase enzymes, which play a role in protecting the gastrointestinal lining and maintaining renal function.
Metabolic Pathways
4-Hydroxy-2-methyl-1,1-dioxothieno[2,3-e]thiazine-3-carboxamide is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes phase I and phase II reactions . Enzymes such as cytochrome P450 oxidases play a crucial role in its metabolism, converting it into more water-soluble metabolites that can be excreted. The compound may also influence metabolic flux, altering the levels of various metabolites involved in inflammation and pain pathways.
Transport and Distribution
Within cells and tissues, 4-Hydroxy-2-methyl-1,1-dioxothieno[2,3-e]thiazine-3-carboxamide is transported and distributed through various mechanisms. It may interact with transporters and binding proteins that facilitate its movement across cell membranes . The compound tends to accumulate in tissues with high levels of inflammation, where it exerts its therapeutic effects. Its distribution is influenced by factors such as blood flow, tissue permeability, and the presence of specific transporters.
Subcellular Localization
The subcellular localization of 4-Hydroxy-2-methyl-1,1-dioxothieno[2,3-e]thiazine-3-carboxamide is critical for its activity. The compound is primarily localized in the cytoplasm, where it interacts with cyclooxygenase enzymes . It may also be found in the nucleus, where it can influence gene expression by interacting with nuclear receptors. Post-translational modifications and targeting signals play a role in directing the compound to specific cellular compartments, ensuring its proper function.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-2-methyl-1,1-dioxide-2H-thieno[2,3-e]-1,2-thiazine-3-carboxamide typically involves the following steps:
Formation of the Thieno-Thiazine Ring: This step involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-methylthio-3-aminothiophene with chloroacetic acid can lead to the formation of the thieno-thiazine ring.
Oxidation: The thieno-thiazine intermediate is then oxidized to introduce the 1,1-dioxide functionality. Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of environmentally benign solvents and catalysts, are increasingly being adopted.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-2-methyl-1,1-dioxide-2H-thieno[2,3-e]-1,2-thiazine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: Further oxidation can modify the functional groups, potentially leading to new derivatives.
Reduction: Reduction reactions can be used to remove the dioxide functionality, altering the compound’s properties.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxamide group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce thioether compounds.
Scientific Research Applications
4-Hydroxy-2-methyl-1,1-dioxide-2H-thieno[2,3-e]-1,2-thiazine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It serves as an intermediate in the synthesis of anti-inflammatory and analgesic drugs.
Biological Studies: The compound is used in studies investigating enzyme inhibition and receptor binding.
Industrial Chemistry: It is employed in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 4-Hydroxy-2-methyl-1,1-dioxide-2H-thieno[2,3-e]-1,2-thiazine-3-carboxamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- 6-Chloro-4-hydroxy-2-methyl-2H-thieno[2,3-e]-1,2-thiazine-3-carboxylic acid methyl ester 1,1-dioxide .
- 2-Methyl-4-hydroxy-2H-1,2-benzisothiazine-3-carboxylic acid ethyl ester-1,1-dioxide .
Uniqueness
4-Hydroxy-2-methyl-1,1-dioxide-2H-thieno[2,3-e]-1,2-thiazine-3-carboxamide is unique due to its specific thieno-thiazine ring structure and the presence of both hydroxyl and carboxamide functional groups. This combination of features imparts distinct chemical reactivity and biological activity, making it valuable in various research and industrial applications.
Properties
IUPAC Name |
4-hydroxy-2-methyl-1,1-dioxothieno[2,3-e]thiazine-3-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O4S2/c1-10-5(8(9)12)6(11)7-4(2-3-15-7)16(10,13)14/h2-3,11H,1H3,(H2,9,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZKYGMSXZSNDRE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C2=C(S1(=O)=O)C=CS2)O)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
105410-48-8 | |
Record name | 2H-Thieno(2,3-E)-1,2-thiazine-3-carboxamide, 4-hydroxy-2-methyl-, 1,1-dioxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105410488 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2H-THIENO(2,3-E)-1,2-THIAZINE-3-CARBOXAMIDE, 4-HYDROXY-2-METHYL-, 1,1-DIOXIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y25LND54SR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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